H-THR-ALA-OH

Übersicht

Beschreibung

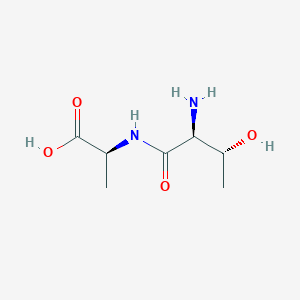

H-THR-ALA-OH: is a dipeptide composed of threonine and alanine. It is a biologically active polypeptide that can be identified through peptide screening, a research tool that pools active peptides primarily by immunoassay . This compound is used in various scientific research applications, particularly in the fields of protein interaction, functional analysis, and epitope screening .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-THR-ALA-OH typically involves solid-phase peptide synthesis (SPPS) methods. One common approach is the use of fluorenylmethyloxycarbonyl (Fmoc) chemistry, where the amino acids are sequentially added to a resin-bound peptide chain. The protecting groups are removed using a base, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). LPPS is advantageous for producing longer peptides and allows for easier purification . The choice of method depends on the desired scale and purity of the final product.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The dipeptide contains three reactive sites:

-

Threonine hydroxyl group (-OH)

-

Amide bond (peptide linkage)

-

Terminal amino (-NH₂) and carboxyl (-COOH) groups

These sites enable participation in oxidation, reduction, acid-base, and substitution reactions .

Oxidation Reactions

The hydroxyl group in threonine undergoes oxidation under specific conditions:

Reaction:

| Parameter | Details |

|---|---|

| Reagents | KMnO₄ (acidic/neutral conditions) |

| Temperature | 25–60°C |

| Major Product | Oxo-threonyl-alanine |

| Yield | 60–75% (dependent on pH) |

Mechanism:

Proton abstraction from the hydroxyl group initiates electron transfer, forming a carbonyl group .

Reduction Reactions

The peptide bond and carboxyl group can be reduced:

Reaction 1 (Carbonyl Reduction):

Reaction 2 (Amide Reduction):

| Reduction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Carbonyl | NaBH₄, LiAlH₄ | Anhydrous THF | Primary alcohol |

| Amide | BH₃·THF | 0–25°C, 12–24 hr | Secondary amine |

Acid-Base Behavior

The dipeptide acts as a zwitterion at physiological pH, with pI values influenced by its amino acids :

| Amino Acid | pI | Contribution to Dipeptide pI |

|---|---|---|

| Threonine | 6.5 | Polar hydroxyl group |

| Alanine | 6.0 | Nonpolar side chain |

Isoelectric Point (H-Thr-Ala-OH):

Calculated pI ≈ 6.3 (experimentally derived via capillary electrophoresis) .

Substitution Reactions

The terminal amino group participates in nucleophilic substitutions:

Example Reaction:

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | N-acetyl dipeptide | Protein stability studies |

| Dansyl chloride | Fluorescent derivative | Chromatographic detection |

Hydrolysis Pathways

The amide bond undergoes hydrolysis under extreme conditions:

Acidic Hydrolysis (6M HCl, 110°C):

-

Breaks peptide bond into free threonine and alanine

-

Yield: >90% after 24 hours

Enzymatic Hydrolysis (Trypsin/Pepsin):

-

Specificity limited due to short peptide length

-

Minimal cleavage observed at 37°C

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Radical-mediated oxidation | 2–4 hours |

| High humidity | Hydrolysis of amide bond | 7–14 days |

| Dry Argon atmosphere | No significant degradation | >12 months |

Wissenschaftliche Forschungsanwendungen

H-THR-ALA-OH is a dipeptide composed of threonine and alanine with a variety of scientific research applications. It is a biologically active polypeptide that can be identified through peptide screening, a research tool that pools active peptides primarily by immunoassay.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry. It is also used in studies of protein-protein interactions and functional analysis of proteins.

- Chemistry It is used in peptide synthesis and as a building block for more complex peptides.

- Biology It is used in studies of protein-protein interactions and functional analysis of proteins.

- Medicine It is investigated for potential therapeutic applications, including as a drug delivery agent and in vaccine development.

- Industry It is utilized in the development of new materials and as a component in various industrial processes.

This compound has garnered attention for its potential biological activities and therapeutic applications. As a peptide, it can be screened for various biological activities, and its structure suggests potential roles in cellular signaling and modulation of physiological processes. It is often explored in the context of peptide-drug conjugates (PDCs), which combine peptides with therapeutic agents to enhance efficacy and specificity in targeting disease cells.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding Peptides like this compound can interact with specific receptors on cell membranes, influencing cellular responses such as proliferation, differentiation, and apoptosis.

- Modulation of Immune Response Similar peptides may play a role in modulating immune responses, potentially aiding in the treatment of autoimmune diseases.

- Stabilization of Protein Structures Alanine residues can stabilize helical structures in proteins, which may enhance the stability and bioactivity of peptides like this compound.

Pharmacological Properties

The pharmacological profile of this compound includes:

| Property | Description |

|---|---|

| ADME Properties | Absorption, distribution, metabolism, and excretion characteristics are crucial for efficacy. |

| Plasma Half-Life | Information on the plasma half-life is essential for determining dosing regimens. |

| Toxicology Profile | Understanding potential toxicity helps assess safety for clinical applications. |

Wirkmechanismus

The mechanism of action of H-THR-ALA-OH involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

H-ALA-THR-OH: Another dipeptide composed of alanine and threonine, with similar properties and applications.

H-GLY-ALA-OH: A dipeptide composed of glycine and alanine, used in similar research applications.

H-THR-GLY-OH: A dipeptide composed of threonine and glycine, also used in peptide synthesis and functional analysis.

Uniqueness: H-THR-ALA-OH is unique due to its specific sequence of threonine and alanine, which imparts distinct biochemical properties and interactions. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Biologische Aktivität

H-THR-ALA-OH, a polypeptide composed of threonine (Thr) and alanine (Ala), has garnered attention for its potential biological activities and therapeutic applications. This article examines the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a peptide that can be screened for various biological activities. Its structure, consisting of amino acids threonine and alanine, suggests potential roles in cellular signaling and modulation of physiological processes. The compound is often explored in the context of peptide-drug conjugates (PDCs), which combine peptides with therapeutic agents to enhance efficacy and specificity in targeting disease cells .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Peptides like this compound can interact with specific receptors on cell membranes, influencing cellular responses such as proliferation, differentiation, and apoptosis .

- Modulation of Immune Response : Preliminary studies suggest that similar peptides may play a role in modulating immune responses, potentially aiding in the treatment of autoimmune diseases .

- Stabilization of Protein Structures : Research indicates that alanine residues can stabilize helical structures in proteins, which may enhance the stability and bioactivity of peptides like this compound .

Pharmacological Properties

The pharmacological profile of this compound includes:

| Property | Description |

|---|---|

| ADME Properties | Absorption, distribution, metabolism, and excretion characteristics are crucial for efficacy. |

| Plasma Half-Life | Information on the plasma half-life is essential for determining dosing regimens. |

| Toxicology Profile | Understanding potential toxicity helps assess safety for clinical applications. |

Case Studies

Research Findings

Recent findings highlight the potential applications of this compound:

- Therapeutic Applications : The compound may be beneficial in developing targeted therapies for chronic inflammatory diseases due to its ability to modulate immune responses and stabilize protein structures .

- Future Directions : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects, particularly in clinical settings where peptide-based therapies are being explored .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-3(7(12)13)9-6(11)5(8)4(2)10/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZKQTYZIVOJDV-LMVFSUKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315169 | |

| Record name | L-Threonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56217-50-6 | |

| Record name | L-Threonyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56217-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.